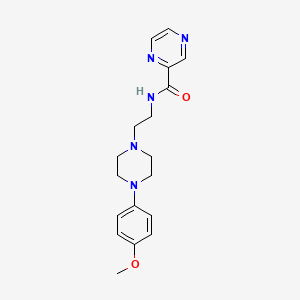

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide

説明

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazine-2-carboxamide core with a piperazine ring substituted with a 4-methoxyphenyl group.

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-25-16-4-2-15(3-5-16)23-12-10-22(11-13-23)9-8-21-18(24)17-14-19-6-7-20-17/h2-7,14H,8-13H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIRTGMSCXHFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-methoxyphenylpiperazine with ethyl pyrazine-2-carboxylate under suitable conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted derivatives with different functional groups.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology: In biological research, this compound may serve as a ligand for various receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors can be harnessed to develop new medications.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism by which N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the context of its application, but common mechanisms include receptor agonism or antagonism, enzyme inhibition, and modulation of signaling pathways.

類似化合物との比較

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide

N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide

2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide stands out due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the pyrazine-2-carboxamide core. These features contribute to its distinct biological and chemical properties compared to similar compounds.

生物活性

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and neurobiology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazine-2-carboxamide core and a piperazine ring substituted with a 4-methoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 342.45 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.

Target Receptors

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide primarily targets alpha1-adrenergic receptors (α1-AR) . These receptors are integral to various physiological processes, including vascular resistance and neurotransmitter release. The compound acts as a ligand for these receptors, modulating their activity and influencing downstream signaling pathways.

Biochemical Pathways

The interaction with α1-AR leads to alterations in key biochemical pathways associated with catecholamines such as noradrenaline and epinephrine. This modulation can affect cardiovascular dynamics and neuronal excitability, contributing to its therapeutic potential in neurological disorders.

Neuroprotective Effects

Research indicates that N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide exhibits protective effects against aluminium-induced neurotoxicity in in vivo models. This suggests its potential application in treating neurodegenerative diseases where oxidative stress plays a critical role.

Interaction with Enzymes

The compound has been shown to interact with acetylcholinesterase (AChE) , an enzyme crucial for the hydrolysis of acetylcholine. This interaction may enhance cholinergic transmission, which is beneficial in conditions such as Alzheimer's disease where cholinergic signaling is impaired.

Pharmacokinetics

The pharmacokinetic profile of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide has been explored through in silico methods, including molecular docking and dynamics simulations. These studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, indicating good bioavailability and potential for therapeutic use.

Comparative Analysis

To contextualize the biological activity of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide | Similar piperazine structure | Antitumor activity |

| N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide | Indole core addition | Antidepressant effects |

| 3-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Benzoimidazole core | Antibacterial properties |

This comparative analysis highlights the unique structural features of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide that contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Neurotoxicity Models : In one study, the compound significantly reduced neuronal death caused by aluminium exposure, suggesting a protective mechanism that warrants further exploration in neurodegenerative contexts.

- Cholinergic Modulation : Another study indicated that the compound's interaction with AChE could enhance cognitive functions in animal models, pointing towards potential applications in treating cognitive decline associated with aging.

- Cardiovascular Effects : Research on α1-AR modulation revealed that the compound could influence blood pressure regulation and heart rate variability, indicating possible cardiovascular benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。